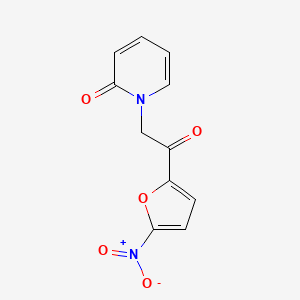
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one is a compound that belongs to the class of heterocyclic organic compounds
Méthodes De Préparation
The synthesis of 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-pyridone in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring, using reagents such as halides and alkoxides.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halides, and alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Applications De Recherche Scientifique
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound is known to generate reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities, where the generation of ROS can disrupt cellular functions and lead to cell death .
Comparaison Avec Des Composés Similaires
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
- 5-Nitrofuran-2-ylmethanamine hydrochloride
- Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride
- Thiazol-5-ylmethanamine
- Pyrazin-2-ylmethanamine
- Oxazol-2-ylmethanamine hydrochloride
These compounds share structural similarities, such as the presence of heterocyclic rings and nitro groups, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the pyridinone and nitrofuran moieties, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
61381-01-9 |
|---|---|
Formule moléculaire |
C11H8N2O5 |
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
1-[2-(5-nitrofuran-2-yl)-2-oxoethyl]pyridin-2-one |
InChI |
InChI=1S/C11H8N2O5/c14-8(7-12-6-2-1-3-10(12)15)9-4-5-11(18-9)13(16)17/h1-6H,7H2 |
Clé InChI |
TUBMDZQDKZCJQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)CC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


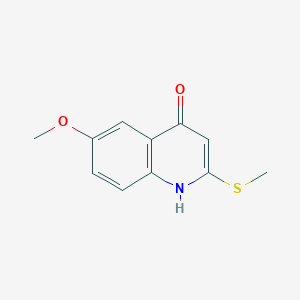

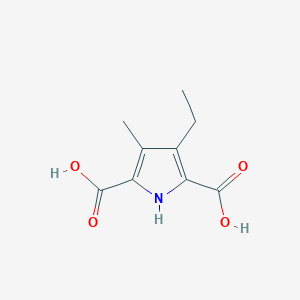


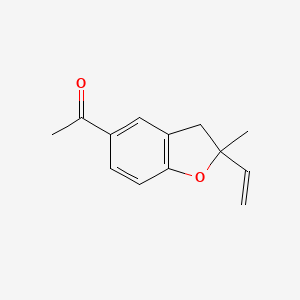
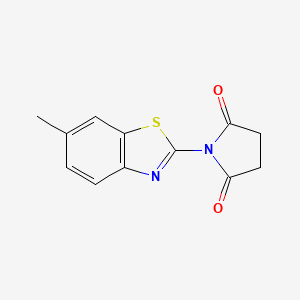

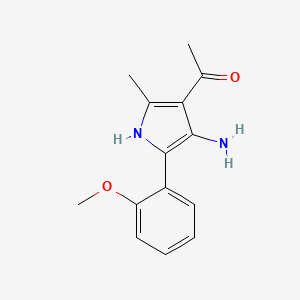
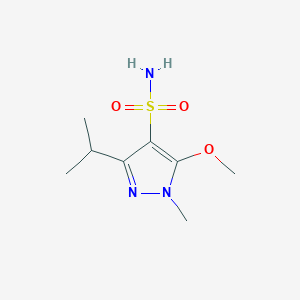


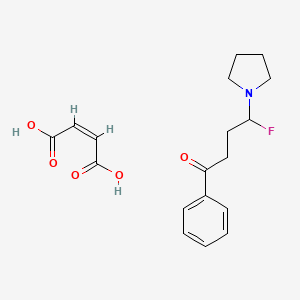
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
